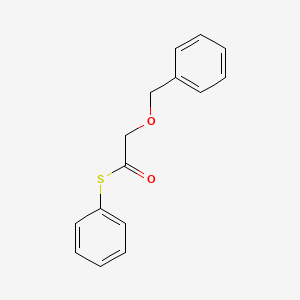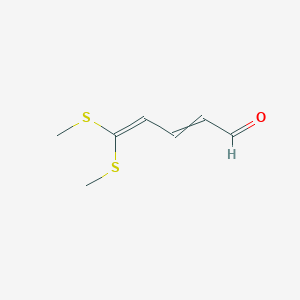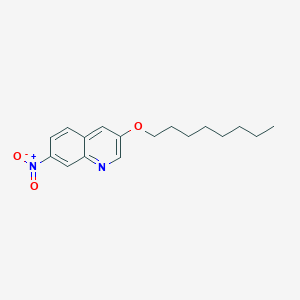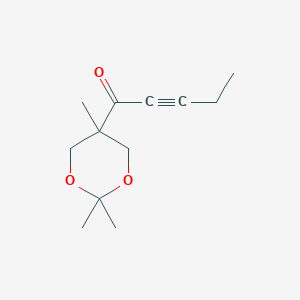
1-(2,2,5-Trimethyl-1,3-dioxan-5-yl)pent-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2,5-Trimethyl-1,3-dioxan-5-yl)pent-2-yn-1-one is an organic compound with a unique structure that includes a dioxane ring and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,5-Trimethyl-1,3-dioxan-5-yl)pent-2-yn-1-one typically involves the reaction of 2,2,5-trimethyl-1,3-dioxane with an appropriate alkyne precursor under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the alkyne, followed by nucleophilic addition to the dioxane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2,2,5-Trimethyl-1,3-dioxan-5-yl)pent-2-yn-1-one undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation catalysts.
Substitution: The dioxane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon or platinum.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted dioxane derivatives.
Scientific Research Applications
1-(2,2,5-Trimethyl-1,3-dioxan-5-yl)pent-2-yn-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2,5-Trimethyl-1,3-dioxan-5-yl)pent-2-yn-1-one involves its interaction with molecular targets through its functional groups. The alkyne group can participate in cycloaddition reactions, while the dioxane ring can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione:
2,2,5-Trimethyl-1,3-dioxan-5-yl)methanamine: Another compound with a similar dioxane ring structure but with an amine functional group.
Uniqueness
1-(2,2,5-Trimethyl-1,3-dioxan-5-yl)pent-2-yn-1-one is unique due to the presence of both the dioxane ring and the alkyne group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
129539-99-7 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
1-(2,2,5-trimethyl-1,3-dioxan-5-yl)pent-2-yn-1-one |
InChI |
InChI=1S/C12H18O3/c1-5-6-7-10(13)12(4)8-14-11(2,3)15-9-12/h5,8-9H2,1-4H3 |
InChI Key |
YQLGOVCEDDWOHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CC(=O)C1(COC(OC1)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-1,2,4-Triazole, 1-[[2-(4-fluorophenyl)-2-oxetanyl]methyl]-](/img/structure/B14269678.png)
![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)
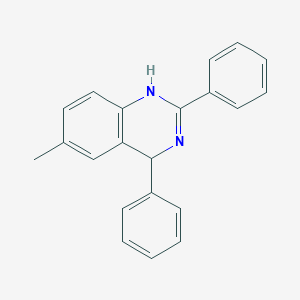
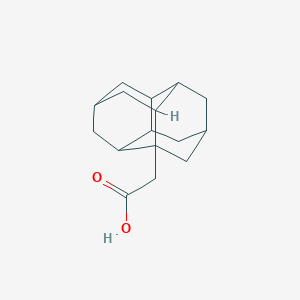
![1H-Indole, 2-(tributylstannyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14269692.png)
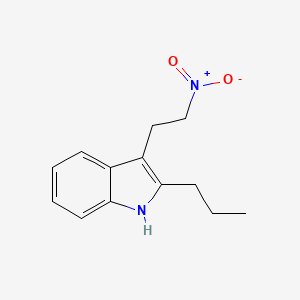
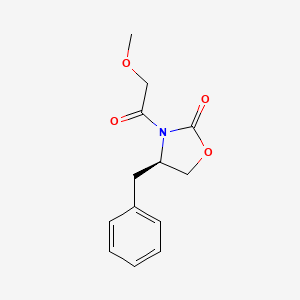
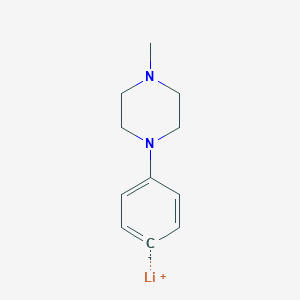
![N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine](/img/structure/B14269714.png)
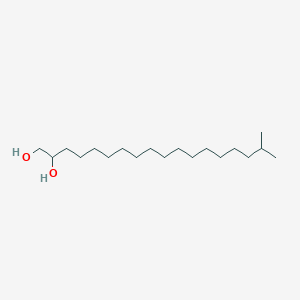
![{[2,2-Difluoro-1-(2-methylpropoxy)ethenyl]oxy}(trimethyl)silane](/img/structure/B14269741.png)
